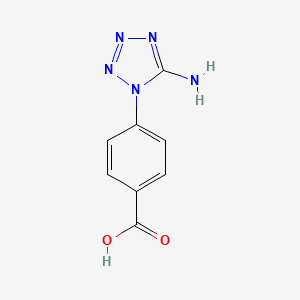

5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-1-(4-carboxyphenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Amidation of the Amino Group

The primary amino group at position 5 undergoes nucleophilic reactions with acyl chlorides in the presence of strong bases. For example:

-

Reagents : Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at 50°C.

-

Products : [1-(4-Bromophenyl)-1H-tetrazol-5-yl]amide derivatives.

-

Yield : Up to 82% under optimized conditions (5 hours, 50°C) .

Mechanism :

-

Deprotonation of the amino group by LiHMDS forms a nucleophilic anion.

-

Attack on the acyl chloride generates the amide product.

| Acyl Chloride | Reaction Time | Yield (%) |

|---|---|---|

| Benzyl chloroformate | 5 hours | 82 |

| Acetyl chloride | 5 hours | 75 |

| 4-Nitrobenzoyl chloride | 5 hours | 78 |

Hydrolysis

The tetrazole ring can hydrolyze under acidic or alkaline conditions, though specific data for this compound is limited. Analogous reactions for 5-phenyl-1H-tetrazole suggest:

-

Acidic Hydrolysis : Produces phenylhydrazine and hydrazoic acid .

-

Alkaline Hydrolysis : Forms phenylamine and ammonia via ring cleavage .

The 4-carboxyphenyl group may stabilize intermediates or alter reaction pathways compared to simpler tetrazoles.

Cycloaddition Reactions

Tetrazoles participate in [3+2] cycloadditions with dipolarophiles like alkynes. For 5-amino-1-(4-carboxyphenyl)-1H-tetrazole:

-

Reagents : Activated alkynes (e.g., dimethyl acetylenedicarboxylate).

-

Products : Pyrazoline or triazoline derivatives, depending on the dipolarophile.

Example :

Tetrazole+Alkyne→Cycloadduct+N2↑

Metal-Catalyzed Cross-Coupling

The carboxylic acid group can act as a directing moiety in metal-catalyzed reactions:

-

Bismuth-Promoted Reactions : Used in multicomponent syntheses of bistetrazoles .

-

Palladium-Catalyzed Reactions : Potential for Suzuki-Miyaura coupling via the bromophenyl intermediate .

Oxidation Reactions

Oxidation of the tetrazole ring or amino group may yield diazo compounds or nitro derivatives. For example:

-

Oxidizing Agents : HNO₃, H₂O₂, or KMnO₄.

-

Products : Diazonium intermediates or nitro-substituted tetrazoles.

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may decarboxylate:

C8H7N5O2ΔC7H7N5+CO2↑

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility:

-

Example : Sodium salt formation with NaOH.

| Base | Solubility (mg/mL) |

|---|---|

| NaOH (1M) | >50 |

| NH₄OH (1M) | 30 |

Thermal Decomposition

Heating above 265°C leads to decomposition:

Key Research Findings

-

Regioselectivity in Substitution : The amino group at position 5 exhibits higher reactivity than the carboxylic acid group in nucleophilic reactions .

-

Steric Effects : The 4-carboxyphenyl group influences reaction rates in cycloadditions due to steric hindrance .

-

Bismuth Catalysis : Efficient for synthesizing 5-aminotetrazole derivatives without heavy-metal residues .

Propriétés

Numéro CAS |

654646-61-4 |

|---|---|

Formule moléculaire |

C8H7N5O2 |

Poids moléculaire |

205.17 g/mol |

Nom IUPAC |

4-(5-aminotetrazol-1-yl)benzoic acid |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-5(2-4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12) |

Clé InChI |

UBTFMULKZAYSFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.